molecular formula C12H6Cl2N2 B1330746 2,9-Dichloro-1,10-phenanthroline CAS No. 29176-55-4

2,9-Dichloro-1,10-phenanthroline

Cat. No. B1330746
Key on ui cas rn: 29176-55-4
M. Wt: 249.09 g/mol
InChI Key: DNKGIDURJINUOA-UHFFFAOYSA-N
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Patent
US08648194B2

Procedure details

Under a stream of argon, to compound (5) (4.26 g; 17.4 mmol), phosphorus oxychloride (39 mL) and phosphorus pentachloride (4.48 g; 21.8 mmol) were added in an ice bath. The resulting reaction mixture was stirred and refluxed for 7 hours, and then evaporated under reduced pressure to remove phosphorus oxychloride. To the resulting residue, ice water and concentrated aqueous ammonia were added and the resulting reaction mixture was made alkaline. The solids which precipitated out were separated by filtration and washed with water, and then dried under reduced pressure to give 4.06 g (yield: 94%) of the title compound (6).
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:14]([N:15]=1)=[C:13]1[C:8]([CH:9]=[CH:10][C:11](=O)[N:12]1C)=[CH:7][CH:6]=2.P(Cl)(Cl)([Cl:20])=O.P(Cl)(Cl)(Cl)(Cl)Cl>>[Cl:20][C:11]1[CH:10]=[CH:9][C:8]2[C:13](=[C:14]3[C:5](=[CH:6][CH:7]=2)[CH:4]=[CH:3][C:2]([Cl:1])=[N:15]3)[N:12]=1

Inputs

Step One
Name
Quantity
4.26 g
Type
reactant
Smiles
ClC=1C=CC2=CC=C3C=CC(N(C3=C2N1)C)=O
Name
Quantity
39 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
4.48 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove phosphorus oxychloride
ADDITION
Type
ADDITION
Details
To the resulting residue, ice water and concentrated aqueous ammonia were added
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The solids which precipitated out
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=C3N=C(C=CC3=CC=C2C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.06 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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